4-((4-chlorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide
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Overview
Description
4-((4-chlorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thioether linkage: This step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenylthio group.
Thiazole ring formation: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated pyridine derivative.
Amide bond formation: The final step involves coupling the thiazole derivative with a butanoic acid derivative to form the amide bond under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((4-chlorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
4-((4-chlorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide
- 4-((4-bromophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide
Uniqueness
4-((4-chlorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide is unique due to the presence of the 4-chlorophenylthio group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from its analogs.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c19-14-5-7-15(8-6-14)24-10-2-4-17(23)22-18-21-16(12-25-18)13-3-1-9-20-11-13/h1,3,5-9,11-12H,2,4,10H2,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOXLNZEVJWGMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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